molecular formula C18H26ClF3N4O3S B2405779 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide CAS No. 2097934-16-0

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide

Cat. No.: B2405779
CAS No.: 2097934-16-0
M. Wt: 470.94
InChI Key: XFVQXPNRPIKMBQ-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound, with its intricate molecular structure, showcases a unique blend of functional groups that contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide typically involves several key steps:

  • Formation of the pyridine core:

  • Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, forming the bipiperidine backbone.

  • Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to yield the sulfonamide functionality.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Automated systems and continuous flow techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically affecting the pyridine ring.

  • Reduction: Reduction reactions may target the nitro groups if present in analogs of the compound.

  • Substitution: Various substitution reactions are possible, particularly on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halides, organolithium reagents.

Major Products: Depending on the reaction, major products may include modified pyridine derivatives, reduced amines, or substituted aromatic compounds.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide has broad applications:

  • Chemistry: It is used as a building block in the synthesis of complex molecules.

  • Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.

  • Medicine: Investigated for its potential therapeutic properties in treating certain diseases.

  • Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine and the trifluoromethyl groups enhance its binding affinity and specificity, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-piperidine

  • 4-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide

Uniqueness: The uniqueness of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide lies in its structural configuration that combines a trifluoromethyl group with a bipiperidine backbone, enhancing its chemical reactivity and biological activity compared to similar compounds.

There you have it. From its prep methods to its scientific uses, this compound really packs a punch. Intrigued yet?

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClF3N4O3S/c1-24(2)30(27,28)26-9-3-14(4-10-26)25-7-5-15(6-8-25)29-17-16(19)11-13(12-23-17)18(20,21)22/h11-12,14-15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVQXPNRPIKMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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